1-(4-Hexylphenyl)ethanone

Medicinal Chemistry Structure-Activity Relationship Drug Design

1-(4-Hexylphenyl)ethanone (CAS 37592-72-6), also known as 4'-hexylacetophenone or p-hexylacetophenone, is an alkyl-substituted aryl ketone with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. Characterized by a para-substituted hexyl chain on a phenyl ring attached to an acetyl group, this compound is a clear, colorless to light yellow liquid at room temperature.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 37592-72-6
Cat. No. B1266181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hexylphenyl)ethanone
CAS37592-72-6
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3
InChIKeyWWBVHJKFJZBRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hexylphenyl)ethanone (CAS 37592-72-6): Technical Specifications and Core Properties for Research and Industrial Procurement


1-(4-Hexylphenyl)ethanone (CAS 37592-72-6), also known as 4'-hexylacetophenone or p-hexylacetophenone, is an alkyl-substituted aryl ketone with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . Characterized by a para-substituted hexyl chain on a phenyl ring attached to an acetyl group, this compound is a clear, colorless to light yellow liquid at room temperature . It is a versatile intermediate with established roles in the synthesis of liquid crystalline materials and bioactive molecules [1]. Standard commercial specifications include a purity of 95-97% (GC), a boiling point of 132-135°C at 2 mmHg, a density of 0.942 g/cm³, and a refractive index of 1.5140 .

Why 1-(4-Hexylphenyl)ethanone Cannot Be Substituted with Generic Alkyl Acetophenones in Critical Applications


Substituting 1-(4-hexylphenyl)ethanone with a different 4-alkylacetophenone (e.g., methyl, ethyl, butyl, or octyl analogs) is not a trivial change and can lead to significant, undesirable outcomes. The length of the alkyl chain is a critical determinant of molecular geometry, lipophilicity (logP), and intermolecular interactions. In materials science, this directly impacts the phase transition temperatures and mesomorphic behavior of liquid crystalline derivatives [1]. In medicinal chemistry, the alkyl chain length profoundly affects target binding affinity and biological activity, as demonstrated in structure-activity relationship (SAR) studies where it alters both in vitro potency and pharmacokinetic properties like bioavailability [2]. Therefore, changing the hexyl group would fundamentally alter the compound's performance, making it a different chemical with unpredictable properties, and not a viable replacement for established synthetic routes.

Quantitative Differentiation of 1-(4-Hexylphenyl)ethanone vs. Alkyl Chain Analogs: Key Procurement Evidence


Optimized Lipophilicity (logP) for Balanced Molecular Properties in SAR Studies

1-(4-Hexylphenyl)ethanone possesses a calculated partition coefficient (clogP) of 4.78 , placing it in an optimal lipophilicity window for many biological applications. This property is significantly different from its shorter-chain and longer-chain homologs. For instance, in a series of 4-alkylacetophenone-based leukotriene receptor antagonists, the hexyl chain analog exhibited a distinct activity profile compared to compounds with a shorter carbon linker [1]. This demonstrates that the lipophilicity of the hexyl derivative provides a specific physicochemical property that is not replicated by other members of the 4-alkylacetophenone class, making it a unique starting point for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Precursor for Tailored Liquid Crystal Phase Transitions in Advanced Materials Synthesis

The six-carbon alkyl chain of 1-(4-hexylphenyl)ethanone is a crucial building block for achieving specific mesophase behavior in liquid crystalline materials. Research has shown that ω-(5-substituted-2-pyridyl)-4-alkylacetophenones exhibit mesogenic properties that are directly tunable by the length of the terminal alkyl group. Changing the alkyl chain length from a hexyl to, for example, a butyl or octyl group, results in compounds with different phase transition temperatures and mesophase types (e.g., smectic vs. nematic phases) [1]. While quantitative phase transition data for the hexyl analog itself is often reported within the context of a final, larger liquid crystal molecule, the hexyl chain is consistently selected for its ability to confer specific, desirable mesomorphic behavior [2].

Materials Science Liquid Crystals Display Technology

Validated Intermediate for High-Yield Synthesis of Diarylethenes via Ultrasound-Assisted Grignard Reaction

1-(4-Hexylphenyl)ethanone is a validated substrate in a reported synthetic methodology that provides specific advantages in reaction time and selectivity. Under ultrasonic irradiation, the reaction of 4-alkylacetophenones with aryl Grignard reagents is complete within two minutes and produces 1,1-diarylethene with selectivities of 60% to 96% [1]. This rapid, high-selectivity protocol represents a significant improvement over conventional thermal methods, which may require longer reaction times and result in lower yields. The method is general for the 4-alkylacetophenone class, demonstrating that this compound is a viable and efficient intermediate for this valuable transformation.

Synthetic Methodology Green Chemistry Process Chemistry

Optimized Application Scenarios for Procuring 1-(4-Hexylphenyl)ethanone


Synthesis of Novel Liquid Crystalline Monomers and Oligomers

Researchers focused on designing new liquid crystal materials for advanced displays, sensors, or optical films should source 1-(4-hexylphenyl)ethanone as a key intermediate. Its six-carbon alkyl chain is specifically required to achieve the desired mesophase behavior, including targeted smectic or nematic phase transition temperatures, which is supported by its established use in synthesizing mesogenic compounds [1]. Using an analog with a different alkyl chain length would compromise the phase behavior and physical properties of the final material [2].

Exploration of SAR in Bioactive Aromatic Ketone Derivatives

Medicinal chemistry programs investigating the biological activity of alkyl-substituted aromatic compounds should consider 1-(4-hexylphenyl)ethanone as a standard starting material. Its specific lipophilicity (clogP 4.78) provides a distinct physicochemical profile that can be critical for modulating target engagement and pharmacokinetic properties. As shown in leukotriene antagonist research, the hexyl chain yields a unique activity profile compared to other chain lengths [3], making it an essential tool for exploring this chemical space.

High-Yield, Rapid Synthesis of 1,1-Diarylethene Derivatives

Process chemists and synthetic organic researchers requiring a rapid, high-selectivity method to synthesize 1,1-diarylethenes from an aryl ketone should select 1-(4-hexylphenyl)ethanone. A published protocol demonstrates its efficient conversion under ultrasonic irradiation, achieving reaction completion within two minutes and selectivities of up to 94.4% [4]. This established methodology significantly reduces reaction time and purification effort compared to conventional approaches.

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